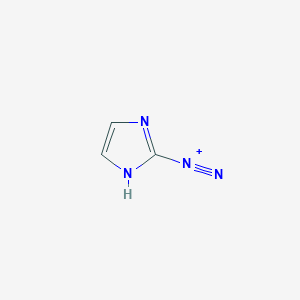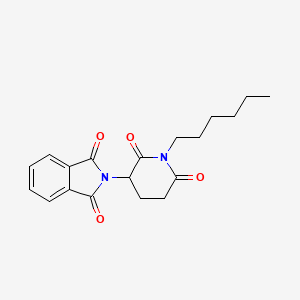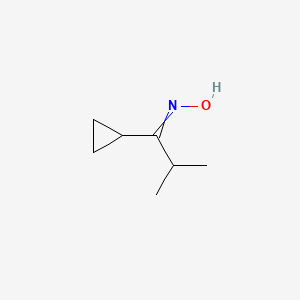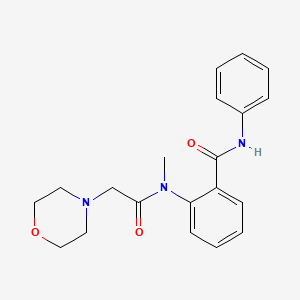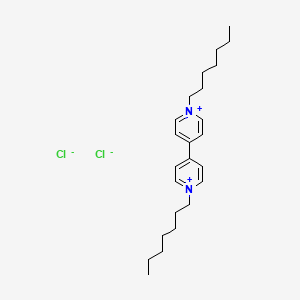![molecular formula C21H24N2O3 B14647082 {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone CAS No. 56106-90-2](/img/structure/B14647082.png)
{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone is an organic compound that features a complex structure with both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common approach is the nitration of a suitable aromatic precursor followed by amination and subsequent acylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production while ensuring safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation may produce various oxidized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for developing bioactive molecules. Its structural features enable it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The cyclohexylethyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}(phenyl)methanone
- {4-[(2-Methylamino)ethyl]-3-nitrophenyl}(phenyl)methanone
- {4-[(2-Ethylamino)ethyl]-3-nitrophenyl}(phenyl)methanone
Uniqueness
{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior compared to similar compounds.
Propriétés
Numéro CAS |
56106-90-2 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
[4-(2-cyclohexylethylamino)-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C21H24N2O3/c24-21(17-9-5-2-6-10-17)18-11-12-19(20(15-18)23(25)26)22-14-13-16-7-3-1-4-8-16/h2,5-6,9-12,15-16,22H,1,3-4,7-8,13-14H2 |
Clé InChI |
FWKSTALCZUAHTI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCNC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
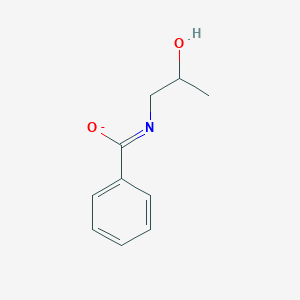
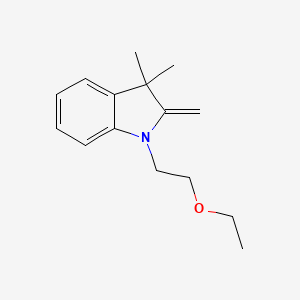
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)
